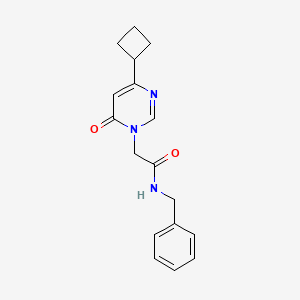
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea, also known as CDU, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields, including pharmacology, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways in cells. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified to a high degree of purity. This compound is also relatively stable, which makes it suitable for use in long-term experiments. However, this compound does have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for the study of 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea. One area of interest is in the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of interest is in the study of the mechanisms of action of this compound and its potential use as a tool for studying the mechanisms of action of other drugs. Further studies are also needed to fully understand the toxicity and safety profile of this compound.
Métodos De Síntesis
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea can be synthesized through a multistep process that involves the reaction of 4-chloro-2,6-dimethylphenyl isocyanate with thiolan-3-amine to form the intermediate this compound. This intermediate can then be further purified to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has been studied extensively for its potential use in scientific research. One of the primary areas of interest is in the field of pharmacology, where this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. This compound has also been studied for its potential use as a tool for studying the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
3-(4-chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-9-6-11(15)7-10(2)13(9)16-14(18)17(3)12-4-5-19-8-12/h6-7,12H,4-5,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIHSHNRYASXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)N(C)C2CCSC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)


![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)

![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)